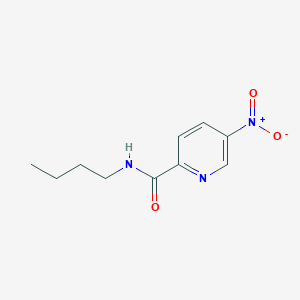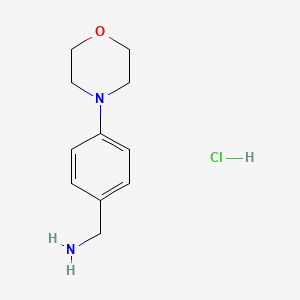
(4-morpholin-4-ylbenzyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-morpholin-4-ylbenzyl)amine hydrochloride is an organic compound with the chemical formula C11H17ClN2O. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is used in various scientific experiments and has applications in the field of medicine as a synthetic intermediate for the synthesis of various drugs and compounds.
Mécanisme D'action
Mode of Action
As with many organic compounds, it likely interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or modulating signal transduction pathways . More detailed studies are required to elucidate the specific interactions of 4-Morpholinobenzylamine hydrochloride with its targets.
Biochemical Pathways
Given its complex structure, it may potentially influence multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It is likely that the compound exerts its effects through a combination of interactions with its targets and influences on biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Morpholinobenzylamine hydrochloride
Analyse Biochimique
Cellular Effects
4-Morpholinobenzylamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 4-Morpholinobenzylamine hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions result in various biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholinobenzylamine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Morpholinobenzylamine hydrochloride can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Morpholinobenzylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . High doses of 4-Morpholinobenzylamine hydrochloride can lead to toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
4-Morpholinobenzylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the metabolism of amino acids and neurotransmitters by modulating the activity of key enzymes in these pathways . These interactions can lead to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of 4-Morpholinobenzylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of 4-Morpholinobenzylamine hydrochloride can influence its localization and activity within the cell.
Subcellular Localization
4-Morpholinobenzylamine hydrochloride is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization can affect its activity and function. For example, the compound may be directed to specific compartments by targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
The preparation of (4-morpholin-4-ylbenzyl)amine hydrochloride involves several synthetic routes and reaction conditions. One common method is the bromination of morpholine to form morpholinobenzylamine, which is then converted to this compound through a series of chemical reactions. This process typically involves heating the reaction in a suitable solvent under appropriate conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
(4-morpholin-4-ylbenzyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(4-morpholin-4-ylbenzyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It is used in biochemical studies to investigate the interactions between molecules.
Medicine: It serves as a precursor in the synthesis of anti-tumor drugs and other pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
(4-morpholin-4-ylbenzyl)amine hydrochloride can be compared with other similar compounds, such as:
Benzylamine: A simpler compound with a similar structure but lacking the morpholine ring.
Butenafine hydrochloride: A synthetic benzylamine antifungal agent with a different mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSVZJTAZJLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
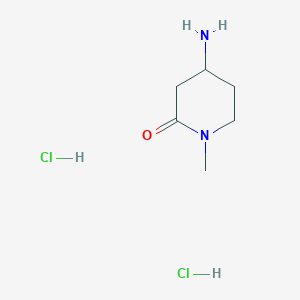
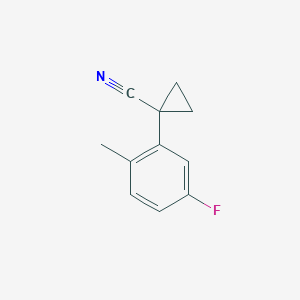
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
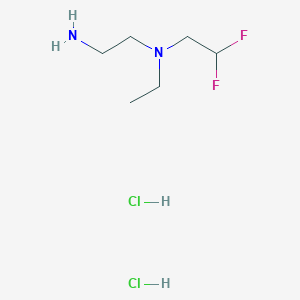
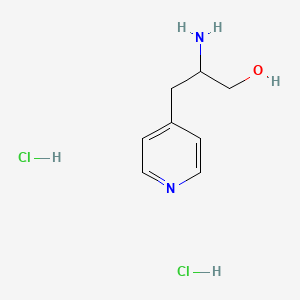
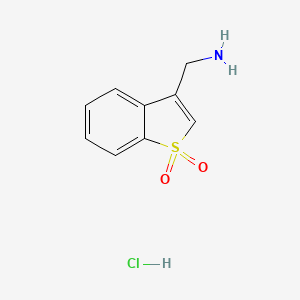
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
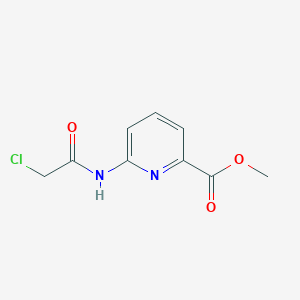
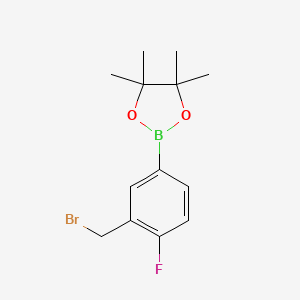
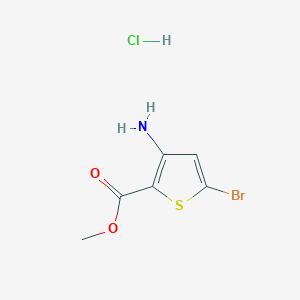
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

